molecular formula C11H22N2O3 B11821206 rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate

rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate

Cat. No.: B11821206
M. Wt: 230.30 g/mol
InChI Key: NXJVHCJFHNTVSB-YIZRAAEISA-N
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Description

rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group, making it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of Functional Groups: The aminomethyl and hydroxyl groups are introduced via selective functionalization reactions. For instance, the hydroxyl group can be introduced through hydroboration-oxidation of an alkene, while the aminomethyl group can be added via reductive amination.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: NaBH4 or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of alcohols from carbonyl compounds.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
  • tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate

Uniqueness

rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate is unique due to the presence of both aminomethyl and hydroxyl groups on the cyclopentane ring. This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds that may lack one of these groups.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9-/m0/s1

InChI Key

NXJVHCJFHNTVSB-YIZRAAEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]([C@H](C1)O)CN

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)CN

Origin of Product

United States

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